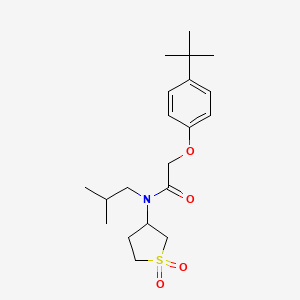

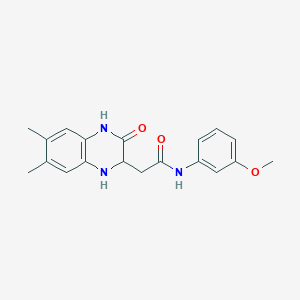

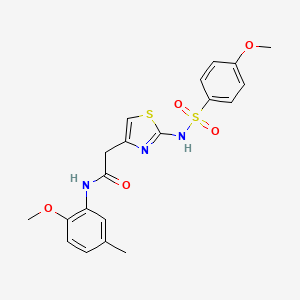

![molecular formula C20H17N3OS B2791911 4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313252-23-2](/img/structure/B2791911.png)

4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis of this compound is not specified, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

The compound is used in the cyanoacetylation of amines, which is a key process in the formation of biologically active compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Antimicrobial Applications

Some derivatives of the compound have shown promising antimicrobial activity . These derivatives were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Antiproliferative Applications

The compound has potential antiproliferative applications. Some derivatives of the compound were found to be active against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Analgesic Activity

The compound has been associated with analgesic activity. One study showed that a derivative of the compound was more efficient than sodium metamizole at the later stage of the modeled acute pain syndrome .

Liquid Crystal-based Technologies

Although not directly related to “4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide”, cyano compounds have been used in liquid crystal-based technologies . These technologies have evolved explosively over the last few decades in applications other than display .

Fission Process Induced by Fast Protons

The compound “Oprea1_340943” has been associated with the fission process induced by fast protons . This process is of interest for the production of radioisotopes with applications in medicine, electronics, industry, and other fields of human activities .

Propiedades

IUPAC Name |

4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c1-12-8-13(2)18(14(3)9-12)17-11-25-20(22-17)23-19(24)16-6-4-15(10-21)5-7-16/h4-9,11H,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFUHEHHYHHSBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-{[3-(methoxymethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2791830.png)

![1-((2-chloro-4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2791833.png)

![N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide](/img/structure/B2791837.png)

![exo-9-Boc-3-hydroxy-9-azabicyclo[3.3.1]nonane](/img/structure/B2791839.png)

![4-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2791843.png)

![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2791844.png)

![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2791851.png)